Cas no 760990-08-7 (3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester)
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester
- Phenol, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- PHENOL,2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)
- LMLXGCAZONOZKO-UHFFFAOYSA-N
- FCH2838074
- MB09892
- PC412427
- AX8242679
- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)phenol
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- MDL: MFCD11504962
- Inchi: 1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3
- InChI Key: LMLXGCAZONOZKO-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)O
Computed Properties
- Exact Mass: 238.11800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 280
- Topological Polar Surface Area: 38.7
Experimental Properties
- Boiling Point: 324.9℃ at 760 mmHg
- PSA: 38.69000
- LogP: 1.83050
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF698-100mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 97% | 100mg |
102CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF698-1g |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 97% | 1g |
435.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF698-250mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 97% | 250mg |
204CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF698-5g |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 97% | 5g |
1823.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857661-1g |
3-Fluoro-4-Hydroxybenzeneboronic Acid Pinacol Ester |
760990-08-7 | ≥98% | 1g |
¥452.00 | 2022-01-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF698-50mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 97% | 50mg |
58.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF698-200mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 97% | 200mg |
136.0CNY | 2021-08-05 | |
| TRC | F595358-100mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | F595358-250mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 250mg |
$133.00 | 2023-05-18 | ||
| TRC | F595358-500mg |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester |
760990-08-7 | 500mg |
$190.00 | 2023-05-18 |
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester Suppliers
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester
Professional Introduction to 3-Fluoro-4-hydroxyphenylboronic Acid, Pinacol Ester (CAS No. 760990-08-7)
3-Fluoro-4-hydroxyphenylboronic acid, pinacol ester, identified by its CAS number 760990-08-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This boronic acid derivative is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of both a fluoro substituent and a hydroxy group on the phenyl ring imparts unique electronic and steric properties, making it an invaluable reagent in the construction of complex molecular architectures.
The compound's structure, featuring a boronic acid moiety esterified with pinacol, enhances its stability and solubility, facilitating its use in a variety of synthetic protocols. Boronic acids are well-known for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryl compounds. These biaryl structures are prevalent in many pharmaceuticals and agrochemicals, underscoring the importance of boronic acid derivatives like 3-fluoro-4-hydroxyphenylboronic acid, pinacol ester.
In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluoro substituent in this compound not only contributes to these desirable properties but also influences the overall reactivity and selectivity in cross-coupling reactions. This has led to its adoption in the synthesis of novel drug candidates targeting various therapeutic areas.
The hydroxy group further extends the utility of this compound by enabling additional functionalization through oxidation or etherification processes. This flexibility is particularly useful in medicinal chemistry, where modifying hydroxyl groups can fine-tune pharmacokinetic properties. The combination of these functional handles makes 3-fluoro-4-hydroxyphenylboronic acid, pinacol ester a versatile building block for constructing diverse chemical libraries.
Recent studies have highlighted the compound's application in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. For instance, researchers have utilized this boronic acid derivative to develop inhibitors targeting poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cell survival. The introduction of fluorine and hydroxyl groups has been shown to improve binding affinity and selectivity, leading to more effective therapeutic agents.
The pinacol ester form of the boronic acid provides an additional layer of stability, ensuring that the compound remains active under various reaction conditions. This stability is particularly important in multi-step syntheses where harsh reagents or prolonged reaction times are often required. The ease with which this compound can be purified and handled also makes it an attractive choice for industrial applications.
In addition to its pharmaceutical applications, 3-fluoro-4-hydroxyphenylboronic acid, pinacol ester has found utility in materials science. Fluorinated aromatic compounds are increasingly being explored for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. The presence of both fluorine and hydroxyl groups allows for further derivatization, enabling the creation of tailored materials with specific optoelectronic characteristics.
The growing interest in green chemistry has also driven the development of more sustainable synthetic routes for boronic acids. Researchers have been investigating catalytic systems that minimize waste and reduce energy consumption. The use of 3-fluoro-4-hydroxyphenylboronic acid, pinacol ester as a starting material has enabled the development of such processes, aligning with global efforts to promote environmentally friendly chemical synthesis.
The compound's role in drug discovery extends beyond simple building blocks. It serves as a key intermediate in the preparation of complex scaffolds that mimic natural products or bioactive molecules. These scaffolds can then be further modified to enhance their pharmacological properties. The ability to precisely control molecular structure using cross-coupling reactions has revolutionized medicinal chemistry and continues to drive innovation.
The future prospects for 3-fluoro-4-hydroxyphenylboronic acid, pinacol ester are promising, with ongoing research exploring new applications and synthetic methodologies. As our understanding of molecular interactions deepens, so too does our ability to design compounds with tailored properties. This boronic acid derivative is poised to remain a critical tool in both academic research and industrial development.
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